molecular formula C17H12O5 B2437784 7-hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 904454-35-9

7-hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2437784
CAS No.: 904454-35-9
M. Wt: 296.278
InChI Key: AMIOQZWVLXCHSB-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 7-hydroxycoumarin with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(2-methoxybenzoyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxybenzyl)-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of fluorescent dyes and materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, affecting their function. The benzoyl moiety can interact with hydrophobic pockets in proteins, influencing their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Lacks the benzoyl moiety, resulting in different biological activities.

    3-Benzoylcoumarin: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

    7-Methoxycoumarin: Lacks the hydroxyl group, influencing its ability to form hydrogen bonds.

Uniqueness

7-Hydroxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities

Properties

IUPAC Name

7-hydroxy-3-(2-methoxybenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-14-5-3-2-4-12(14)16(19)13-8-10-6-7-11(18)9-15(10)22-17(13)20/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIOQZWVLXCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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